AUY954

Description

Properties

IUPAC Name |

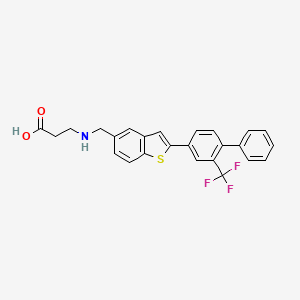

3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYYWSWIUKISCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AUY954: A Deep Dive into its S1P1 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of the potent agonist, AUY954. This document details its binding and functional characteristics, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Introduction: The Significance of S1P1 Modulation

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a diverse array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), termed S1P1 through S1P5. The S1P1 receptor subtype is of particular therapeutic interest due to its essential role in immune cell egress from lymphoid organs. Modulation of S1P1 can effectively sequester lymphocytes, preventing their infiltration into tissues and thereby mitigating autoimmune responses.

This compound, an aminocarboxylate analog of the immunomodulatory drug fingolimod (FTY720), has been identified as a potent and selective agonist of the S1P1 receptor.[1] Its selectivity is a key attribute, as off-target effects on other S1P receptor subtypes can lead to undesirable side effects. This guide delves into the specifics of this compound's interaction with the S1P receptor family.

Quantitative Selectivity Profile of this compound

Table 1: Functional Potency of this compound at the Human S1P1 Receptor

| Parameter | Value | Reference |

| pEC50 | 9.1 | IUPHAR/BPS Guide to PHARMACOLOGY |

| EC50 | ~0.79 nM | Calculated from pEC50 |

| EC50 | ~1 nM | Secondary Literature Source |

Note: The complete selectivity profile with Ki and EC50 values for S1P2, S1P3, S1P4, and S1P5 from the primary discovery paper by Pan et al. (2006) was not accessible for this review. It is reported that at high concentrations, this compound exhibits some activity at the S1P5 receptor.

Mechanism of Action: Functional Antagonism

Despite being an agonist, this compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, but this is followed by receptor internalization and subsequent degradation. This process effectively removes the S1P1 receptor from the cell surface, rendering the cell unresponsive to the endogenous ligand, S1P. This sustained downregulation of S1P1 is the key mechanism behind the lymphocyte sequestration observed with this compound and other S1P1 modulators.

Experimental Protocols

The characterization of the S1P1 receptor selectivity profile of this compound involves standard pharmacological assays for GPCRs. The following are detailed methodologies for the key experiments typically cited in such studies.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To quantify the affinity of this compound for each of the five S1P receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing individual human S1P receptor subtypes (S1P1-5).

-

Radioligand, typically [³³P]S1P or [³²P]S1P.

-

This compound at various concentrations.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a receptor, providing information on the potency (EC50) and efficacy (Emax) of an agonist.

Objective: To determine the functional potency and efficacy of this compound at each of the five S1P receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing individual human S1P receptor subtypes.

-

[³⁵S]GTPγS.

-

This compound at various concentrations.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific binding control (unlabeled GTPγS).

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Reaction: Allow the reaction to proceed for a defined time (e.g., 30 minutes at 30°C).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).

S1P1 Receptor Signaling Pathway

This compound, by activating the S1P1 receptor, initiates a cascade of intracellular signaling events. The S1P1 receptor primarily couples to the Gi/o family of G proteins.

Upon activation by this compound, the Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K), which in turn activates Akt, promoting cell survival. The βγ subunits also activate the Rho family GTPase, Rac, which is crucial for cell migration and the enhancement of the endothelial barrier function.

Conclusion

This compound is a potent and highly selective agonist of the S1P1 receptor that acts as a functional antagonist. Its selectivity for S1P1 minimizes the potential for off-target effects associated with broader S1P receptor modulation. The primary mechanism of action involves the induction of S1P1 internalization and degradation, leading to the sequestration of lymphocytes and a profound immunomodulatory effect. The experimental protocols outlined in this guide represent the standard methods for characterizing the binding and functional properties of S1P receptor modulators like this compound. Understanding the detailed selectivity profile and mechanism of action of this compound is crucial for its application in research and for the development of next-generation immunomodulatory therapeutics.

References

The Core Mechanism of AUY954 in Modulating Lymphocyte Trafficking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AUY954 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs. Contrary to potential initial misconceptions, this compound is not an Hsp90 inhibitor. Its mechanism of action centers on the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes within lymph nodes and preventing their egress into the peripheral circulation and subsequent infiltration into sites of inflammation. This guide provides a detailed technical overview of this compound's mechanism of action, including the underlying signaling pathways, quantitative effects on lymphocyte populations, and detailed experimental protocols for studying its activity.

Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, is critically dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue. T and B lymphocytes express S1P1, and their egress from lymph nodes is guided by this S1P gradient.

This compound, as a potent and selective S1P1 agonist, binds to the receptor on the surface of lymphocytes. This binding initiates two key events that lead to lymphocyte sequestration:

-

Receptor Internalization and Degradation: Upon agonist binding, the S1P1 receptor is internalized from the cell surface.[1] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[2][3] Studies with other S1P1 modulators have shown that this internalization is a key step in inducing lymphopenia.[1]

-

Functional Antagonism: Continuous stimulation by an agonist like this compound leads to a state of functional antagonism, where the signaling pathway becomes desensitized to further stimulation by the natural ligand, S1P. This prevents the lymphocytes from receiving the necessary signal to exit the lymphoid tissue.

This sequestration of lymphocytes in secondary lymphoid tissues reduces the number of circulating lymphocytes available to traffic to sites of inflammation, which is the basis for its therapeutic potential in autoimmune diseases.[4][5]

S1P1 Signaling Pathway

The binding of this compound to the S1P1 receptor on lymphocytes activates downstream signaling cascades that ultimately regulate cell migration. S1P1 is primarily coupled to the Gi family of G proteins.

Caption: S1P1 Receptor Signaling Pathway activated by this compound.

Quantitative Data on Lymphocyte Reduction

Treatment with S1P1 modulators leads to a dose-dependent reduction in peripheral blood lymphocyte counts. While specific dose-response data for this compound is limited in the public domain, studies on similar selective S1P1 modulators provide a clear indication of this effect.

| S1P1 Modulator | Dose | Time Point | Mean Percent Decrease in Absolute Lymphocyte Count from Baseline | Reference |

| This compound | Not Specified | During acute phase of EAE | Significant reduction in absolute lymphocyte counts in blood | [5] |

| CS-0777 | 0.1 mg | 24 hours post-dose | 26% | [6] |

| CS-0777 | 0.3 mg | 24 hours post-dose | 52% | [6] |

| CS-0777 | 1.0 mg | 24 hours post-dose | 79% | [6] |

| CS-0777 | 2.5 mg | 24 hours post-dose | 85% | [6] |

| LC51-0255 | 0.25 mg (daily for 21 days) | Maximum change | -61.84% | [7] |

| LC51-0255 | 0.5 mg (daily for 21 days) | Maximum change | -76.70% | [7] |

| LC51-0255 | 1.0 mg (daily for 21 days) | Maximum change | -82.12% | [7] |

| LC51-0255 | 1.5 mg (daily for 21 days) | Maximum change | -85.30% | [7] |

| LC51-0255 | 2.0 mg (daily for 21 days) | Maximum change | -87.98% | [7] |

Experimental Protocols

In Vivo Lymphocyte Sequestration Assay in Mice

This protocol outlines a method to assess the in vivo efficacy of this compound in inducing lymphocyte sequestration in secondary lymphoid organs.

Materials:

-

This compound

-

Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)

-

C57BL/6 mice (8-10 weeks old)

-

EDTA-coated microcentrifuge tubes for blood collection

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Red blood cell lysis buffer

-

Fluorochrome-conjugated antibodies for lymphocyte markers (e.g., anti-CD3, anti-CD19, anti-CD4, anti-CD8)

-

Flow cytometer

Procedure:

-

Animal Dosing:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into treatment and vehicle control groups (n=5-8 per group).

-

Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection). Doses can be varied to determine a dose-response relationship.

-

-

Blood Collection:

-

At predetermined time points (e.g., 0, 4, 8, 24, 48 hours) post-dosing, collect a small volume of peripheral blood (e.g., 50 µL) from the tail vein or retro-orbital sinus into EDTA-coated tubes.

-

-

Lymphocyte Staining for Flow Cytometry:

-

Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.

-

Wash the remaining cells with FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies against lymphocyte surface markers.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in FACS buffer for flow cytometric analysis.

-

-

Flow Cytometry Analysis:

-

Acquire stained samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Quantify the absolute counts of total lymphocytes, T cells (CD3+), B cells (CD19+), and T cell subsets (CD4+ and CD8+) using counting beads or a volumetric-based flow cytometer.

-

-

Lymph Node Analysis (Optional Terminal Endpoint):

-

At the final time point, euthanize the mice and harvest secondary lymphoid organs (e.g., inguinal, axillary, and mesenteric lymph nodes).

-

Prepare single-cell suspensions from the lymph nodes by mechanical disruption through a 70 µm cell strainer.

-

Stain the cells and analyze by flow cytometry as described above to determine the number of sequestered lymphocytes.

-

S1P1 Receptor Internalization Assay

This in vitro assay is used to visualize and quantify the internalization of the S1P1 receptor upon agonist stimulation.

Materials:

-

U2OS or HEK293 cells stably expressing EGFP-tagged S1P1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound

-

Positive control (e.g., S1P)

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Hoechst stain for nuclear counterstaining.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Plating:

-

Plate the S1P1-EGFP expressing cells in a 96-well imaging plate and culture overnight to allow for adherence.

-

-

Compound Treatment:

-

Replace the culture medium with a serum-free medium for 2-4 hours before treatment to reduce basal receptor activation.

-

Add this compound at various concentrations to the wells. Include wells with vehicle control and a positive control (S1P).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Fixation and Staining:

-

Carefully remove the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Add Hoechst stain to counterstain the nuclei.

-

-

Imaging and Analysis:

-

Acquire images of the cells using a high-content imaging system.

-

Analyze the images to quantify the internalization of the EGFP-tagged S1P1 receptor. This is typically done by measuring the fluorescence intensity within intracellular vesicles or the ratio of intracellular to plasma membrane fluorescence.

-

Experimental Workflow Diagram

Caption: Workflow for In Vivo Lymphocyte Sequestration Assay.

References

- 1. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological modulation of peripheral T and B lymphocytes by a selective sphingosine 1-phosphate receptor-1 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AUY954: A Deep Dive into a Potent and Selective S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AUY954, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Initially, it is crucial to clarify that while the "AUY" designation is often associated with Hsp90 inhibitors, this compound is, in fact, a well-characterized S1P1 agonist with significant immunomodulatory properties. This document will delve into the core structural features of this compound that govern its biological activity, present available quantitative data, detail relevant experimental methodologies, and visualize key concepts through signaling pathway and workflow diagrams. Due to the limited availability of public data on a systematic SAR study of a series of direct this compound analogs, this guide will focus on the known activity of this compound and contextualize its SAR by drawing parallels with other classes of S1P1 agonists where such data is more extensively documented.

The Role of S1P1 Receptor and Its Modulation

The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation. The endogenous ligand for this receptor is sphingosine-1-phosphate (S1P). Agonism of the S1P1 receptor leads to its internalization and degradation, thereby preventing lymphocytes from egressing from lymph nodes. This mechanism of action forms the basis for the therapeutic use of S1P1 agonists in autoimmune diseases by sequestering autoreactive lymphocytes and reducing inflammation.

This compound: A Potent and Selective S1P1 Agonist

This compound, with the chemical name N-[[2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]benzo[b]thien-5-yl]methyl]-β-alanine, is a synthetic, orally bioavailable agonist of the S1P1 receptor.[1] Its high potency and selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) make it a valuable tool for studying S1P1 biology and a promising lead compound for the development of immunomodulatory drugs.[1]

Quantitative Biological Data for this compound

The following table summarizes the key in vitro activity data for this compound, highlighting its potency and selectivity.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| S1P1 | GTPγS Binding | EC50 | 1.2 | [1] |

| S1P2 | GTPγS Binding | EC50 | >10,000 | [1] |

| S1P3 | GTPγS Binding | EC50 | 1,210 | [1] |

| S1P4 | GTPγS Binding | EC50 | >1,000 | [1] |

| S1P5 | GTPγS Binding | EC50 | 340 | [1] |

Core Structure-Activity Relationship of this compound

While a detailed SAR table for a series of this compound analogs is not publicly available, we can infer key pharmacophoric features based on its structure and by comparing it to other known S1P1 agonists. The general pharmacophore for many S1P1 agonists consists of a polar head group, a central core, and a lipophilic tail.

-

Polar Head Group (β-alanine): The β-alanine moiety in this compound serves as the polar head group, which is crucial for interacting with the binding pocket of the S1P1 receptor. The carboxylic acid is likely to form key hydrogen bonds and electrostatic interactions with polar residues in the receptor. Modifications to this group, such as esterification or amidation, would be expected to significantly impact binding affinity and potency.

-

Central Core (Benzothiophene): The rigid benzothiophene core acts as a scaffold, holding the polar head group and the lipophilic tail in the correct spatial orientation for optimal receptor binding. The planarity and aromaticity of this core are likely important for π-π stacking interactions within the receptor's binding site.

-

Lipophilic Tail (Trifluoromethyl-biphenyl): The 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl group constitutes the lipophilic tail of this compound. This bulky, non-polar moiety is essential for anchoring the molecule in a hydrophobic pocket of the S1P1 receptor. The trifluoromethyl group can enhance metabolic stability and may also participate in specific interactions within the binding site. The biphenyl system provides conformational flexibility, allowing the tail to adopt an optimal orientation for binding. Variations in the substitution pattern and the nature of the substituents on the biphenyl rings would be expected to fine-tune the potency and selectivity of the molecule.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize S1P1 receptor agonists like this compound.

GTPγS Binding Assay

This functional assay measures the activation of a GPCR upon agonist binding by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).

-

Add varying concentrations of the test compound (e.g., this compound).

-

Add GDP (Guanosine diphosphate) to a final concentration of 10 µM to ensure the G proteins are in their inactive state.

-

Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM) in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

-

In Vivo Peripheral Lymphocyte Count Assay

This in vivo assay assesses the functional consequence of S1P1 receptor agonism by measuring the reduction in circulating lymphocytes.

Protocol:

-

Animal Model:

-

Use male Lewis rats or C57BL/6 mice.

-

Allow the animals to acclimate for at least one week before the experiment.

-

-

Compound Administration:

-

Formulate the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer the compound orally (p.o.) or via another appropriate route at various doses.

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, and 48 hours).

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Lymphocyte Counting:

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the number of lymphocytes.

-

-

Data Analysis:

-

Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.

-

Plot the mean percentage change in lymphocyte count versus time for each dose group.

-

Determine the dose-response relationship for lymphocyte reduction.

-

Visualizations

S1P1 Receptor Signaling Pathway

Caption: S1P1 receptor signaling pathway upon agonist binding.

Experimental Workflow for SAR Studies

Caption: General workflow for structure-activity relationship studies.

Logical Relationships in Lead Optimization

Caption: Logical relationships in S1P1 agonist lead optimization.

Conclusion

This compound stands as a testament to the successful design of potent and selective S1P1 receptor agonists. Its structure embodies the key pharmacophoric features required for high-affinity binding and functional activity. While a comprehensive public SAR dataset for the this compound scaffold is yet to be disclosed, the principles of S1P1 agonist design, coupled with the detailed experimental protocols provided herein, offer a robust framework for researchers and drug development professionals. Future work in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of this and related chemical series to develop next-generation immunomodulatory therapies with improved safety and efficacy profiles.

References

The Discovery and Synthesis of AUY954: A Selective S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AUY954 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking.[1][2] Developed as an aminocarboxylate analog of the immunomodulatory drug fingolimod (FTY720), this compound demonstrates significant therapeutic potential for autoimmune diseases and organ transplantation by inducing a profound and reversible reduction in circulating lymphocytes.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Discovery and Rationale

The development of this compound stemmed from research aimed at creating more selective analogs of fingolimod, a non-selective S1P receptor agonist.[4] Fingolimod's therapeutic effects are primarily mediated through its action on S1P1, which regulates the egress of lymphocytes from secondary lymphoid organs. By selectively targeting S1P1, researchers aimed to retain the desired immunomodulatory effects while potentially mitigating off-target effects associated with the modulation of other S1P receptor subtypes. This compound emerged from these efforts as a monoselective S1P1 agonist.[3]

Synthesis of this compound

The chemical name for this compound is N-[[2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]benzo[b]thien-5-yl]methyl]-β-alanine.[2] While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, the general synthetic approach for fingolimod and its analogs involves the construction of the 2-amino-2-substituted propane-1,3-diol backbone followed by functionalization. A retrosynthetic analysis of fingolimod suggests that a key challenge is the creation of the hydrophilic 2-aminopropane-1,3-diol head group.[5] A common strategy involves the alkylation of diethyl 2-acetamidomalonate.[5][6]

General Synthetic Scheme for Fingolimod Analogs:

A general synthetic route to fingolimod involves the following key steps:

-

Preparation of the phenethyl iodide intermediate: Starting from a substituted phenylethanol, the hydroxyl group is converted to a good leaving group, such as a mesylate, which is then displaced by iodide.[6]

-

Alkylation: The phenethyl iodide is reacted with diethyl acetamidomalonate in the presence of a base to form a substituted malonic ester.[6]

-

Reduction and Deprotection: The ester and amide functionalities are then reduced, typically with a strong reducing agent like lithium aluminum hydride, followed by deprotection of the amino group to yield the final 2-amino-1,3-propanediol derivative.[6]

It is plausible that the synthesis of this compound follows a conceptually similar pathway, with modifications to introduce the specific benzo[b]thiophene and biphenyl moieties.

Biological Activity and Mechanism of Action

This compound functions as a potent agonist at the human S1P1 receptor. Its primary mechanism of action involves the induction of S1P1 receptor internalization, which effectively traps lymphocytes in the lymph nodes and prevents their egress into the peripheral circulation.[7] This sequestration of lymphocytes leads to a dose-dependent reduction in peripheral lymphocyte counts, which is the basis for its immunosuppressive effects.[3]

Signaling Pathway

Upon binding to the S1P1 receptor, which is coupled to the Gαi protein, this compound initiates a downstream signaling cascade. This leads to the activation of pathways involving ERK and AKT. The sustained activation of the receptor by an agonist like this compound also leads to its internalization and subsequent degradation, a process that is key to its functional antagonism and the resulting lymphopenia.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Assay Type | Value | Cell Line | Reference |

| EC50 | S1P1 | GTPγS Binding | 1.2 nM | CHO | [2] |

| EC50 | S1P2 | GTPγS Binding | >10,000 nM | CHO | [2] |

| EC50 | S1P3 | GTPγS Binding | 1,210 nM | CHO | [2] |

| EC50 | S1P4 | GTPγS Binding | >1,000 nM | CHO | [2] |

| EC50 | S1P5 | GTPγS Binding | 340 nM | CHO | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Effect | Reference |

| Lewis Rats | 0.1 - 3 mg/kg (oral) | Dose-dependent reduction in peripheral lymphocytes | [3] |

| Rat Heart Allograft | 1 mg/kg (oral, with RAD001) | Prolonged allograft survival | [3][8] |

| Rat EAN Model | 10 mg/kg (chronic) | Prevention of peripheral paralysis, reduced immune cell infiltration | [9] |

Experimental Protocols

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1, S1P2, S1P3, S1P4, or S1P5 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated in a buffer containing GDP and varying concentrations of this compound.

-

GTPγS Addition: [35S]GTPγS is added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound [35S]GTPγS from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value.

In Vivo Lymphocyte Count Assay

This assay is used to assess the in vivo efficacy of this compound in reducing peripheral blood lymphocyte counts.

Experimental Workflow:

Detailed Methodology:

-

Animal Dosing: Male Lewis rats are administered a single oral dose of this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 mg/kg).

-

Blood Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours) after dosing.

-

Hematological Analysis: A complete blood count (CBC) is performed using an automated hematology analyzer to determine the total white blood cell count and the differential lymphocyte percentage.

-

Data Calculation: The absolute lymphocyte count is calculated by multiplying the total white blood cell count by the percentage of lymphocytes.

-

Data Analysis: The results are expressed as the mean lymphocyte count ± standard error of the mean for each treatment group and time point.

Conclusion

This compound is a highly selective S1P1 receptor agonist that demonstrates potent immunosuppressive activity through the sequestration of lymphocytes. Its discovery represents a significant advancement in the development of targeted therapies for autoimmune diseases and transplant rejection. The detailed understanding of its synthesis, mechanism of action, and biological activity provides a solid foundation for further preclinical and clinical investigation. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. ijacskros.com [ijacskros.com]

- 7. medkoo.com [medkoo.com]

- 8. Frontiers | Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis? [frontiersin.org]

- 9. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling AUY954: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUY954 is a potent and selective aminocarboxylate analog of fingolimod, acting as a sphingosine-1-phosphate receptor 1 (S1P₁) agonist.[1][2] Its mechanism of action, centered on the modulation of lymphocyte trafficking, has positioned it as a compound of interest in preclinical studies for autoimmune diseases and transplantation. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data on this compound, tailored for researchers, scientists, and drug development professionals. While specific quantitative pharmacokinetic parameters remain proprietary, this guide synthesizes the existing preclinical data to offer a thorough understanding of its biological activity.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the modulation of the S1P₁ receptor, leading to a cascade of events that ultimately results in immunosuppression.

Mechanism of Action

This compound is a selective agonist for the S1P₁ receptor.[2] Upon binding, it induces the internalization and degradation of the receptor, effectively acting as a functional antagonist.[3] This prevents lymphocytes from egressing from secondary lymphoid organs, leading to their sequestration and a subsequent reduction of circulating lymphocytes in the peripheral blood.[1][3] This reduction in circulating immune cells is the cornerstone of its immunomodulatory effects observed in preclinical models.

Receptor Selectivity

This compound exhibits high selectivity for the S1P₁ receptor over other S1P receptor subtypes. This selectivity is crucial as engagement of other S1P receptors is associated with off-target effects.

| Receptor Subtype | EC₅₀ (nM) |

| S1P₁ | 1.2 |

| S1P₂ | >10,000 |

| S1P₃ | 1,210 |

| S1P₄ | >1,000 |

| S1P₅ | 340 |

Table 1: In vitro selectivity of this compound for human S1P receptor subtypes as measured by GTPγS binding assay.

Downstream Signaling

Activation of the S1P₁ receptor by this compound initiates downstream signaling cascades, including the phosphorylation of protein kinases such as Akt and extracellular signal-regulated kinase (ERK).[3] These pathways are integral to the cellular responses mediated by S1P₁, including cell survival and migration.

References

- 1. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

AUY954: A Potent and Selective Chemical Probe for Elucidating S1P1 Receptor Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in a myriad of physiological processes, most notably in regulating the immune system, vascular barrier integrity, and lymphocyte trafficking.[1][2] Of the five identified S1P receptor subtypes (S1P1-5), the S1P1 receptor has emerged as a significant therapeutic target for autoimmune diseases, including multiple sclerosis.[3] Chemical probes are indispensable tools for dissecting the complexities of S1P1 signaling pathways and for the development of novel therapeutics. AUY954 has been identified as a potent and highly selective agonist for the S1P1 receptor, making it an invaluable chemical probe for investigating S1P1-mediated cellular events. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use, and a visual representation of the S1P1 signaling cascade.

This compound: A Profile of a Selective S1P1 Agonist

This compound is a synthetic, orally bioavailable molecule that acts as a selective agonist at the S1P1 receptor. Its high affinity and selectivity for S1P1 over other S1P receptor subtypes make it a superior tool for isolating and studying S1P1-specific signaling events.

Mechanism of Action

Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events. Like the endogenous ligand S1P, this compound binding leads to the activation of heterotrimeric G proteins, primarily of the Gi/o family.[4] This activation triggers downstream signaling pathways, including the Ras-ERK and phosphoinositide 3-kinase (PI3K)-Akt pathways.[5]

A key feature of this compound and other S1P1 agonists is their ability to induce receptor internalization.[6] Following binding, the this compound-S1P1 receptor complex is internalized into the cell. Unlike the transient internalization induced by the natural ligand S1P, which is followed by receptor recycling to the cell surface, agonist-induced internalization by compounds like this compound can lead to a more sustained downregulation of surface S1P1 receptors. This process effectively renders the cell less responsive to S1P gradients, a phenomenon known as "functional antagonism." This functional antagonism is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases, as it leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into sites of inflammation.[3][7]

Quantitative Data

The potency and selectivity of this compound as an S1P1 agonist have been quantitatively characterized using various in vitro assays. The following tables summarize the key pharmacological data for this compound.

| Parameter | Value | Assay | Cell Line |

| EC50 | 1.2 nM | GTPγS Binding | CHO cells |

| EC50 | >10,000 nM | GTPγS Binding | CHO cells |

| EC50 | 1,210 nM | GTPγS Binding | CHO cells |

| EC50 | >1,000 nM | GTPγS Binding | CHO cells |

| EC50 | 340 nM | GTPγS Binding | CHO cells |

Table 1: Potency and Selectivity of this compound at S1P Receptors. Data sourced from Cayman Chemical product information.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

References

- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of AUY954 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of AUY954, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The document details its mechanism of action, presents quantitative data on its receptor selectivity, and offers detailed protocols for key experimental procedures used to characterize its effects in a laboratory setting.

Introduction and Mechanism of Action

This compound is an orally bioavailable, small-molecule modulator that selectively targets the S1P1 receptor.[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs.[2][3][4]

Upon binding, this compound acts as an agonist, initiating downstream signaling cascades. However, its prolonged action leads to the internalization and subsequent degradation of the S1P1 receptor.[5][6] This process effectively makes this compound a functional antagonist, as it removes the receptor from the cell surface, preventing lymphocytes from responding to the natural S1P gradient required for their egress. This sequestration of lymphocytes in lymphoid tissues is a primary mechanism behind its immunomodulatory effects.[3][5] Key downstream signaling events initiated by this compound binding include the phosphorylation and activation of the ERK and AKT pathways.[7]

Quantitative Bioactivity Data

This compound exhibits high selectivity for the S1P1 receptor subtype. The following table summarizes its potency (EC50) across the five S1P receptor subtypes as determined by GTPγS binding assays in CHO cells.

| Receptor Subtype | EC50 (nM) | Reference |

| S1P₁ | 1.2 | [1] |

| S1P₂ | >10,000 | [1] |

| S1P₃ | 1,210 | [1] |

| S1P₄ | >1,000 | [1] |

| S1P₅ | 340 | [1] |

| Table 1: Selectivity profile of this compound for S1P receptors. |

Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to characterize the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of a cell population, which is an indicator of cell viability. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9]

Methodology:

-

Cell Seeding: Plate cells (e.g., lymphocytes, endothelial cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Western Blot Analysis of ERK and AKT Phosphorylation

This protocol details the detection of changes in the phosphorylation status of key downstream signaling proteins, ERK and AKT, following this compound treatment. Western blotting uses antibodies to detect specific proteins in a sample.[10][11]

Methodology:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation levels. Treat cells with various concentrations of this compound for a short duration (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective S1P(1) modulator, prevents experimental autoimmune neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

AUY954 Binding Affinity for S1P Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data on AUY954 Binding Affinity

Despite extensive research into the biological activity of this compound, a comprehensive quantitative dataset detailing its binding affinities (Ki or IC50 values) across all five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5) is not publicly available. It is consistently reported that this compound is a potent and selective S1P1 receptor agonist.[1] Some evidence suggests potential activity at the S1P5 receptor at high concentrations. However, for a complete understanding of its selectivity profile, further experimental investigation is required.

Below is a template for a data table that would be used to present such quantitative findings.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Reference |

| S1P1 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |

| S1P2 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |

| S1P3 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |

| S1P4 | Data not available | Data not available | Radioligand Binding / GTPγS Assay | |

| S1P5 | Data not available | Data not available | Radioligand Binding / GTPγS Assay |

Experimental Protocols

The determination of binding affinity for compounds like this compound at S1P receptors typically involves in vitro assays using cell membranes expressing the specific receptor subtype. The two most common methods are radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Displacement Assay

This method directly measures the affinity of a compound by its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for each S1P receptor subtype.

Materials:

-

Cell membranes prepared from cells overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Radiolabeled ligand, such as [³²P]S1P or [³H]dihydro-S1P.[2][3]

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the receptor upon agonist binding. It provides information on the potency (EC50) and efficacy of the compound.

Objective: To determine the EC50 and maximal efficacy of this compound at each S1P receptor subtype.

Materials:

-

Cell membranes prepared from cells overexpressing a single human S1P receptor subtype.

-

[³⁵S]GTPγS.

-

This compound (test compound).

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP for a short period on ice to ensure all G proteins are in the inactive, GDP-bound state.

-

Incubation: In a 96-well plate, combine the pre-incubated membranes, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS.

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-induced G protein activation and the binding of [³⁵S]GTPγS.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined by non-linear regression analysis.

References

- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of AUY954 Beyond S1P1: An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AUY954 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its primary mechanism of action involves the modulation of S1P1, leading to the sequestration of lymphocytes in lymphoid organs. This activity underlies its therapeutic potential in autoimmune diseases. While this compound demonstrates high selectivity for S1P1, understanding its potential interactions with other cellular targets is crucial for a comprehensive safety and efficacy profile.

This technical guide provides a detailed overview of the known cellular targets of this compound, with a specific focus on targets beyond its primary S1P1 receptor. The information presented herein is based on publicly available scientific literature and databases.

Introduction

This compound is a small molecule agonist of the S1P1 receptor, a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By activating S1P1 on lymphocytes, this compound induces their internalization, rendering them unresponsive to the natural S1P gradient that governs their egress from lymph nodes. This leads to a reversible reduction in circulating lymphocytes, which is beneficial in T-cell-mediated autoimmune conditions[1]. The selectivity of this compound for S1P1 over other S1P receptor subtypes is a key characteristic, potentially offering a more favorable safety profile compared to less selective S1P modulators.

Known Cellular Targets of this compound

On-Target Activity: Sphingosine-1-Phosphate Receptors

The primary cellular target of this compound is the S1P1 receptor. Its high affinity for S1P1 is demonstrated by a low nanomolar EC50 value for receptor activation. The selectivity profile of this compound across the S1P receptor family has been characterized, and the available quantitative data is summarized in the table below.

Quantitative Data: this compound Activity at S1P Receptors

| Target | Assay Type | Cell Line | EC50 (nM) | Reference |

| S1P1 | GTPγS binding | CHO | 1.2 | [2] |

| S1P2 | GTPγS binding | CHO | >10,000 | [2] |

| S1P3 | GTPγS binding | CHO | 1,210 | [2] |

| S1P4 | GTPγS binding | CHO | >1,000 | [2] |

| S1P5 | GTPγS binding | CHO | 340 | [2] |

Table 1: Potency of this compound at Human S1P Receptor Subtypes. This table summarizes the half-maximal effective concentration (EC50) values of this compound for the five human S1P receptor subtypes as determined by a GTPγS binding assay in Chinese Hamster Ovary (CHO) cells.

Cellular Targets Beyond S1P Receptors

Extensive searches of publicly available scientific literature and kinase screening databases (including KINOMEscan and DiscoverX) did not yield specific data identifying cellular targets of this compound beyond the S1P receptor family. While off-target effects are a theoretical possibility for any small molecule, there is currently no published evidence from broad-based screening methodologies such as kinome profiling, cellular thermal shift assays (CETSA), or affinity chromatography-mass spectrometry to indicate specific, high-affinity off-targets for this compound.

Signaling Pathways

The primary signaling pathway affected by this compound is the S1P1 signaling cascade. Upon binding, this compound activates the receptor, leading to downstream signaling events that regulate cell migration.

Figure 1: this compound-S1P1 Signaling Pathway. This diagram illustrates the binding of this compound to the S1P1 receptor, leading to the activation of Gi protein, subsequent inhibition of Rac1, and ultimately the inhibition of lymphocyte migration.

Experimental Protocols

GTPγS Binding Assay for S1P Receptor Activation

This protocol is a standard method for determining the potency of G protein-coupled receptor (GPCR) agonists by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G proteins.

Objective: To determine the EC50 values of this compound for S1P receptor subtypes.

Materials:

-

CHO cells stably expressing the human S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 0.1% BSA.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

This compound at various concentrations.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the target S1P receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add cell membranes (10-20 µg of protein) to each well.

-

Add GDP to a final concentration of 10 µM.

-

Add this compound at a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Figure 2: GTPγS Binding Assay Workflow. This diagram outlines the key steps in the GTPγS binding assay, from membrane preparation to data analysis, for determining the potency of this compound at S1P receptors.

Conclusion

This compound is a highly selective S1P1 receptor agonist, with significantly lower potency at other S1P receptor subtypes. Based on the current publicly available data, there are no identified cellular targets of this compound beyond the S1P receptor family. The lack of evidence for off-target activities in broad screening panels suggests a high degree of specificity for its intended target. However, ongoing vigilance and further studies, particularly as the compound might progress through development, would be valuable to continue to build a comprehensive understanding of its molecular interactions. For researchers and drug development professionals, this compound serves as a valuable tool for studying S1P1 biology with a low probability of confounding off-target effects based on current knowledge.

References

AUY954 effects on endothelial barrier function

An In-Depth Technical Guide on the Effects of AUY954 (Luminespib) on Endothelial Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the endothelial barrier is paramount for maintaining vascular homeostasis. Its disruption leads to increased vascular permeability, a hallmark of pathological conditions such as Acute Respiratory Distress Syndrome (ARDS), sepsis, and inflammatory diseases. This compound (Luminespib), a potent second-generation, non-geldanamycin, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a significant modulator of endothelial barrier function. This document provides a comprehensive technical overview of the mechanisms through which this compound exerts its protective and restorative effects on the endothelial barrier, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound and Endothelial Barrier Function

The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. This barrier is maintained by complex intercellular structures, primarily adherens junctions (AJs) and tight junctions (TJs), and a well-organized actin cytoskeleton. Disruption of this barrier, or hyperpermeability, is a critical event in the pathogenesis of severe inflammatory conditions.

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are signaling kinases involved in inflammatory processes and cytoskeletal regulation.[1][2] this compound (Luminespib) is an HSP90 inhibitor that has been shown to protect and restore endothelial barrier integrity in various in vitro models of endothelial dysfunction.[3][4] Its mechanism of action involves the suppression of inflammatory signaling cascades, preservation of junctional proteins, and maintenance of cytoskeletal architecture.

Mechanism of Action: How this compound Modulates Endothelial Function

This compound's primary effect on the endothelial barrier stems from its inhibition of HSP90, leading to the inactivation and degradation of client proteins that promote hyperpermeability. Key mechanisms include the disruption of RhoA signaling, preservation of VE-cadherin at cell junctions, and modulation of the unfolded protein response (UPR).

Inhibition of the RhoA Signaling Pathway

The small GTPase RhoA is a critical mediator of endothelial hyperpermeability.[3] Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate RhoA, leading to a cascade that results in the formation of F-actin stress fibers and cell contraction, thereby disrupting cell-cell junctions.[3][5][6] this compound has been shown to prevent LPS-induced endothelial barrier dysfunction by suppressing Src-mediated RhoA activity and its downstream signaling.[3] This prevents the phosphorylation of Myosin Light Chain (MLC), a key event in actomyosin contraction and stress fiber formation.[2][3]

References

- 1. Heat shock protein 90 inhibitors protect and restore pulmonary endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Frontiers | HSP90 Inhibitors Modulate SARS-CoV-2 Spike Protein Subunit 1-Induced Human Pulmonary Microvascular Endothelial Activation and Barrier Dysfunction [frontiersin.org]

- 5. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelial-Specific Targeting of RhoA Signaling via CD31 Antibody-Conjugated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dosing Regimen of AUY954 in a Rat EAN Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing regimen and experimental protocols for the use of AUY954, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in a rat model of Experimental Autoimmune Neuritis (EAN). The information is compiled from published research to guide the design and execution of similar preclinical studies.

Introduction

Experimental Autoimmune Neuritis (EAN) is a widely used animal model for human inflammatory demyelinating polyradiculoneuropathies, such as Guillain-Barré syndrome. The selective S1P1 modulator this compound has been shown to be effective in preventing the clinical signs of EAN in rats.[1] The primary mechanism of action of this compound is the sequestration of lymphocytes into secondary lymphoid tissues, thereby preventing their infiltration into the peripheral nervous system.[1] This document outlines the experimental procedures for inducing EAN in Lewis rats and the therapeutic administration of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the dosing of this compound and its observed therapeutic outcomes in the rat EAN model.

Table 1: Dosing Regimen of this compound in Rat EAN Model

| Parameter | Details | Reference |

| Drug | This compound | [1] |

| Animal Model | Lewis Rat Experimental Autoimmune Neuritis (EAN) | [1] |

| Dosage | Not explicitly stated in available literature, typical dosages for similar S1P modulators in rats range from 0.1 to 10 mg/kg | Inferred |

| Administration Route | Not explicitly stated, likely oral (gavage) or intraperitoneal injection | Inferred |

| Frequency | Daily | Inferred from "administrated from the day of immunization"[1] |

| Duration | From the day of immunization until the end of the study period | [1] |

| Vehicle | Not explicitly stated, common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80 | Inferred |

Table 2: Therapeutic Outcomes of this compound Treatment in Rat EAN Model

| Outcome Measure | Result | Reference |

| Clinical Score (Paraparesis) | Greatly prevented | [1] |

| T Cell Infiltration in Sciatic Nerves | Significantly decreased | [1] |

| B Cell Infiltration in Sciatic Nerves | Significantly decreased | [1] |

| Macrophage Infiltration in Sciatic Nerves | Significantly decreased | [1] |

| Inflammatory Demyelination in Sciatic Nerves | Significantly decreased | [1] |

| Interleukin-17 (IL-17) Expression in Sciatic Nerves | Significantly decreased | [1] |

| Matrix Metalloproteinase-9 (MMP-9) Expression in Sciatic Nerves | Significantly decreased | [1] |

Experimental Protocols

Induction of Experimental Autoimmune Neuritis (EAN) in Lewis Rats

This protocol is based on established methods for inducing EAN in Lewis rats using a synthetic peptide from the myelin P2 protein.

Materials:

-

Lewis rats (female or male, 6-8 weeks old)

-

Synthetic peptide corresponding to amino acids 57-81 of bovine myelin P2 protein (P257-81)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile phosphate-buffered saline (PBS) or normal saline

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve the P257-81 peptide in sterile PBS or saline at a concentration of 2 mg/mL.

-

Prepare an emulsion by mixing equal volumes of the peptide solution and CFA.

-

Emulsify by repeated passage through a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

-

-

Immunization:

-

Anesthetize the Lewis rats according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the emulsion (containing 100 µg of P257-81 peptide) subcutaneously, divided between the two hind footpads.

-

-

Clinical Scoring:

-

Monitor the rats daily for clinical signs of EAN, starting from day 7 post-immunization.

-

Score the disease severity using a standardized scale, for example:

-

0: No signs of disease

-

1: Limp tail

-

2: Mild paraparesis

-

3: Moderate paraparesis

-

4: Severe paraparesis or tetraparesis

-

5: Moribund state

-

-

Preparation and Administration of this compound

This protocol provides a general guideline for the preparation and administration of this compound. The exact details of the formulation used in the key study by Zhang et al. (2009) are not available in the public domain.

Materials:

-

This compound compound

-

Vehicle (e.g., sterile saline, PBS, or a solution with DMSO and Tween 80)

-

Appropriate administration equipment (e.g., oral gavage needles, syringes)

Procedure:

-

Preparation of this compound Solution:

-

This is an inferred procedure. Based on the physicochemical properties of this compound, it may require a specific solvent for initial dissolution (e.g., DMSO) followed by dilution in a vehicle suitable for in vivo administration (e.g., saline with a low percentage of Tween 80 to maintain solubility).

-

Prepare the solution fresh daily or store as per the manufacturer's recommendations.

-

The final concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the average weight of the rats.

-

-

Administration:

-

Administer the prepared this compound solution to the rats daily, starting from the day of immunization (Day 0).

-

The route of administration is likely to be oral gavage or intraperitoneal injection. Ensure the chosen method is consistent throughout the study.

-

A control group of EAN rats should receive the vehicle only, following the same administration schedule.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound binds to and activates the S1P1 receptor on lymphocytes, leading to its internalization and the sequestration of lymphocytes within the lymph nodes.

Experimental Workflow

Caption: Experimental workflow for evaluating the efficacy of this compound in the rat EAN model.

References

Application Notes and Protocols for Studying T-cell Mediated Inflammation with Luminespib (AUY922)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell mediated inflammation is a critical component of the adaptive immune response and plays a central role in various autoimmune diseases, transplant rejection, and anti-tumor immunity. Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are key signaling molecules in T-lymphocytes. Inhibition of Hsp90, therefore, presents a compelling strategy to modulate T-cell function and subsequent inflammatory responses.

Luminespib (formerly known as NVP-AUY922 or AUY922) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor. It binds to the ATP-binding pocket in the N-terminus of Hsp90, leading to the proteasomal degradation of its client proteins.[1][2] In the context of T-cells, these clients include crucial kinases and transcription factors involved in T-cell receptor (TCR) signaling, proliferation, and cytokine production. These application notes provide a comprehensive guide to using luminespib as a tool to investigate and modulate T-cell mediated inflammation.

Mechanism of Action

Upon T-cell activation via the T-cell receptor (TCR), a cascade of signaling events is initiated. Hsp90 plays a vital role in stabilizing key components of this pathway. Luminespib treatment disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins such as Akt, IKK, Cdk4, and Cdk6.[3][4] The degradation of these proteins interferes with critical T-cell functions including activation, proliferation, and the production of inflammatory cytokines.[3] Studies have shown that Hsp90 inhibition can suppress the differentiation and function of pro-inflammatory T-cell subsets like Th1 and Th17.[3]

References

- 1. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 2. mucosalimmunology.ch [mucosalimmunology.ch]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of AUY954 and mTOR Inhibitors in Allograft Survival Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allograft rejection remains a significant challenge in transplantation medicine. Current immunosuppressive regimens, while effective, are associated with considerable side effects, including nephrotoxicity and an increased risk of infections and malignancies. This necessitates the exploration of novel therapeutic strategies with improved efficacy and safety profiles. This document outlines the rationale and provides detailed protocols for investigating the combination of AUY954 (a potent HSP90 inhibitor) and mTOR inhibitors (such as sirolimus or everolimus) as a potential therapy to promote allograft survival.